molecular formula C13H13NO3 B3046278 (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid CAS No. 1217698-12-8

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No. B3046278
CAS RN: 1217698-12-8
M. Wt: 231.25
InChI Key: JWGUPWBKDSQFQO-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, also known as ANA, is a chiral amino acid that has been extensively studied for its potential applications in the field of medicinal chemistry. ANA is an analog of L-glutamate, a major neurotransmitter in the central nervous system, and has been shown to exhibit potent agonist activity at the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid acts as a selective agonist at mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in a variety of cellular processes, including neurotransmitter release, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects in animal models. These include the modulation of neurotransmitter release, the enhancement of long-term potentiation (LTP), and the inhibition of excitotoxicity. This compound has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of neurological disorders.

Advantages and Limitations for Lab Experiments

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid has several advantages as a research tool, including its high potency and selectivity for mGluR5. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment to perform experiments with this compound.

Future Directions

There are several potential future directions for research on (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid. One area of interest is the development of novel therapeutic agents based on this compound that target mGluR5. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its neuroprotective effects.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid has been widely used as a research tool in the field of neuropharmacology due to its ability to selectively activate mGluR5. This receptor subtype has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to exhibit neuroprotective effects in animal models of these diseases, making it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGUPWBKDSQFQO-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654624
Record name (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217698-12-8
Record name (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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